Phe-Thr
Description
Structure
3D Structure
Properties
CAS No. |
51352-44-4 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11(13(18)19)15-12(17)10(14)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 |
InChI Key |
NYQBYASWHVRESG-MIMYLULJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Phenylalanyl Threonine and Its Conjugates
Strategies for Dipeptide Synthesis: Phe-Thr
The synthesis of dipeptides like this compound can be achieved through various chemical strategies, primarily involving the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another bachem.comekb.eg. To ensure the correct peptide bond formation and prevent unwanted side reactions, protecting groups are employed for reactive functional groups on the amino acids, such as the α-amino and carboxyl groups, and any reactive side chains bachem.comekb.eg. Coupling reagents are used to activate the carboxyl group for reaction with the amino group bachem.com.
Solid-Phase Peptide Synthesis Methodologies for this compound Incorporation
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin bachem.comlsu.edumdpi.com. This method offers advantages such as simplified purification by filtration and the possibility of automation bachem.comlsu.edumdpi.com.
The general principle of SPPS involves the attachment of the C-terminal amino acid to the resin, followed by repetitive cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid bachem.comlsu.edumdpi.com. Wash steps are performed between each reaction to remove excess reagents and by-products bachem.comlsu.edumdpi.com.
The incorporation of the this compound sequence into larger peptides using SPPS follows these general principles. The specific strategy and reagents used can influence the efficiency and purity of the synthesis.
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a popular method in SPPS, utilizing the base-labile Fmoc group for temporary Nα-amino protection peptidemachines.comchempep.com. Side-chain functional groups are typically protected with acid-labile groups peptidemachines.comchempep.com. The Fmoc group is removed in each cycle using a base, commonly piperidine, to allow the coupling of the next amino acid peptidemachines.comchempep.com.
Fmoc-based synthesis has been successfully applied to synthesize peptides containing the this compound sequence thaiscience.info. For example, an 18-residue peptide containing a C-terminal this compound sequence was synthesized using an Fmoc-based protocol on a Rink Amide-MBHA resin thaiscience.info. Standard Fmoc/tBu protocols are generally employed, with coupling reactions often utilizing reagents like HBTU/HOBt or HATU to facilitate amide bond formation and minimize racemization thaiscience.info.
Pseudoproline dipeptides have emerged as valuable tools to overcome these synthesis challenges researchgate.netchempep.comgoogle.comacs.orgsigmaaldrich.com. These modified dipeptides incorporate a temporary proline mimic, often an oxazolidine (B1195125) ring formed from a Serine or Threonine residue, which disrupts the regular hydrogen bonding patterns that lead to aggregation chempep.comgoogle.com.
Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH is a specific pseudoproline dipeptide derivative designed for use in Fmoc SPPS to facilitate the synthesis of peptides containing the this compound motif chempep.comgoogle.comsigmaaldrich.com. The Threonine residue in this dipeptide is modified to form a 2,2-dimethyloxazolidine, effectively introducing a temporary kink in the peptide backbone and increasing the solubility of the peptide-resin conjugate chempep.com.
Using Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH as a building block allows for the incorporation of the this compound sequence in a single coupling step, bypassing potential difficulties associated with coupling to a standard resin-bound Thr residue chempep.comsigmaaldrich.com. The pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions typically used for final peptide cleavage from the resin, regenerating the native Thr residue and the peptide backbone chempep.com. This approach is considered effective for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for sequences containing the this compound dipeptide sigmaaldrich.com.
Fmoc-Based Synthesis Techniques for this compound
Solution-Phase Synthetic Routes for this compound and Analogues
While SPPS is dominant for longer peptides, solution-phase synthesis remains a viable and often preferred method for the synthesis of short peptides, including dipeptides like this compound, and their analogues bachem.comrsc.org. Solution-phase synthesis involves performing the coupling and deprotection steps in a homogeneous solution bachem.comekb.eg. Purification is typically carried out after each step, which can be advantageous for removing impurities but may involve more complex separation procedures compared to SPPS bachem.com.
The synthesis of dipeptides in solution requires careful selection of protecting groups and coupling reagents to ensure high yields and prevent epimerization of the amino acids bachem.comekb.eg. Various coupling reagents, such as carbodiimides (e.g., DCC) in combination with additives like HOBt, are used to activate the carboxyl component bachem.comchempep.com.
Solution-phase synthesis has been used in combination with solid-phase methods for the preparation of more complex peptide structures, including cyclic peptides containing Phe and Thr residues nih.govnih.gov. This hybrid approach can leverage the strengths of both methodologies.
Chemical Ligation Techniques Involving Phe and Thr Motifs
Chemical ligation techniques allow for the joining of unprotected or partially protected peptide fragments in a chemoselective manner, enabling the synthesis of larger peptides and proteins that are challenging to assemble by stepwise synthesis alone scispace.comnih.govmdpi.comgoogle.com. Native Chemical Ligation (NCL) is a prominent example, typically involving the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue scispace.comnih.govmdpi.comgoogle.com.
While NCL primarily utilizes cysteine, variations and alternative ligation strategies have been developed. Threonine residues can be involved in ligation reactions, although beta-branched amino acids like Threonine and Valine may ligate more slowly compared to less hindered residues scispace.comnih.govmdpi.com. Serine/Threonine ligation (STL) is an alternative tool that utilizes the N-terminal serine or threonine to mediate a chemoselective peptide ligation frontiersin.org. Studies have investigated the compatibility of STL for X-Ser/Thr ligation sites, where X represents various amino acids frontiersin.org.
While specific examples of this compound ligation using NCL or STL were not prominently detailed in the search results, the principles of these techniques involving Threonine residues are relevant for potential strategies to ligate peptide fragments containing the this compound motif.
Synthesis of this compound Containing Peptidomimetics and Analogues
Peptidomimetics and analogues of peptides containing the this compound sequence are synthesized to modulate their biological activity, improve stability, or alter pharmacokinetic properties bachem.comnih.govresearchgate.net. These modified structures can incorporate non-proteinogenic amino acids, altered peptide backbones, or cyclic structures nih.govresearchgate.netacs.org.
The synthesis of this compound containing peptidomimetics and analogues often utilizes a combination of solid-phase and solution-phase techniques, depending on the complexity and scale of the synthesis nih.govnih.govacs.org. Strategies include the incorporation of constrained amino acids, such as sugar amino acids, or the formation of cyclic structures through amide bond formation or other linkages nih.govresearchgate.netacs.orgacs.org.
For instance, cyclic peptide analogues of somatostatin (B550006) containing Phe and Thr residues have been synthesized using a combination of solid-phase and solution-phase methods nih.govnih.gov. Peptidomimetics based on active structures have also been synthesized, sometimes incorporating moieties like triazole, oxazole, thiazole, or pseudoprolines to influence conformation and properties nih.govunibo.it. The design and synthesis of these analogues aim to create molecules with enhanced desired activity, improved stability against enzymatic degradation, or reduced side effects bachem.com.
Synthesis of Peptides with Post-Translational Modifications at Phe or Thr Residues
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interactions. sb-peptide.comjpt.comjpt.com Introducing PTMs, such as phosphorylation and methylation, at specific residues like phenylalanine or threonine within synthetic peptides is essential for studying their biological roles and developing modified peptides with altered properties. sb-peptide.comjpt.comjpt.com
Phosphorylation of Threonine within Peptide Sequences
Phosphorylation is a significant PTM that primarily occurs on the hydroxyl side chains of serine, threonine, and tyrosine residues. sb-peptide.comjpt.comqyaobio.comcpcscientific.com This modification plays a critical role in numerous cellular processes, including signal transduction pathways, cell cycle regulation, and apoptosis. sb-peptide.comjpt.com
The site-specific synthesis of phosphorylated peptides, or phosphopeptides, is typically achieved through the incorporation of protected phospho-amino acids during solid-phase peptide synthesis or by post-assembly phosphorylation of the peptide. jpt.comqyaobio.comcpcscientific.com For stepwise synthesis of peptides containing phosphothreonine, monobenzyl derivatives of phosphothreonine are commonly used as building blocks in Fmoc-based SPPS. sigmaaldrich.com Fully protected phosphate (B84403) triesters of phosphothreonine can undergo undesirable β-elimination under the basic conditions used for Fmoc deprotection. sigmaaldrich.com Therefore, partially protected derivatives, such as Fmoc-Thr(PO(OBzl)OH)-OH, are preferred, although their incorporation requires careful consideration of coupling conditions. sigmaaldrich.com Uronium-based coupling reagents like HBTU or HATU are often used for the incorporation of these partially protected phosphothreonine derivatives. sigmaaldrich.com
Peptides containing phosphothreonine have been synthesized by solid phase methods using Boc-diphenylphosphono esters of threonine and standard coupling procedures. nih.gov The phenylphosphoesters are typically removed after cleavage from the resin using catalytic hydrogenation. nih.gov Synthetic approaches towards nonhydrolyzable phosphothreonine mimetics, such as those with CF2 substitution, have also been developed, involving their incorporation into peptides using SPPS and specific deprotection protocols. acs.orgrsc.org
N-Methylation of Phenylalanine within Peptide Sequences
N-methylation, particularly on the alpha-amino group of amino acids, is a modification found in some bioactive peptides and peptidomimetics. nih.govresearchgate.net N-methylation of amino acids within a peptide sequence can influence its pharmacological properties, including stability against proteolytic degradation, receptor selectivity, and membrane permeability. nih.govresearchgate.net
The synthesis of peptides containing N-methylated amino acids, such as N-methylphenylalanine (N-Me-Phe), can be achieved through chemical synthesis methods. nih.govresearchgate.net While chemical synthesis of N-methylated amino acids can involve various routes like direct methylation or reductive amination, these methods can sometimes face limitations such as the use of toxic reagents, incomplete enantiopurity, low yields, or over-methylation. nih.govresearchgate.net
The incorporation of N-methylated amino acids into peptides via solid-phase peptide synthesis can present synthetic challenges, particularly the coupling of the secondary amine of an N-methyl peptide. nih.gov This coupling needs to be highly efficient and rapid to minimize side reactions like diketopiperazine formation. nih.gov Strategies similar to those used for standard peptide coupling, but with optimized reagents and conditions, are employed for incorporating N-methyl residues. nih.gov For instance, the use of HATU/HOAt with DIEA has been reported for the coupling of N-methylated residues. nih.gov Building blocks like Fmoc-N-Me-Phe-OH are available for introducing N-α-methyl-phenylalanine residues using Fmoc-based SPPS. sigmaaldrich.com
Advanced Spectroscopic and Computational Characterization of Phenylalanyl Threonine
Spectroscopic Analysis of Phe-Thr Structural Features and Conformations
Spectroscopy probes the interaction of electromagnetic radiation with a molecule, providing information about its energy levels and, consequently, its structure and dynamics. Various spectroscopic techniques are applied to peptides like this compound to understand their molecular characteristics.
Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Studies
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, arising from molecular vibrations. unibo.it This technique is particularly sensitive to the three-dimensional arrangement of atoms and is a powerful tool for studying the conformational preferences of chiral molecules, including peptides. unibo.it Solid-state VCD (SD-VCD) has been developed to study compounds in their crystalline state, and it has been observed that VCD peaks can be remarkably enhanced in the solid state compared to solution states. researchgate.netnih.govresearchgate.net This enhancement is rationalized in terms of vibrationally coupled delocalization in closely stacked molecules. nih.govresearchgate.net While specific VCD data for the this compound dipeptide itself in isolation were not extensively detailed in the search results, VCD has been successfully applied to study the conformations of related amino acids like phenylalanine and threonine, as well as Phe-rich foldamers and other peptides, demonstrating its applicability to systems containing these residues. researchgate.netnih.govresearchgate.netunibo.it Studies on oligomers containing L-Phe and an oxazolidin-2-one derivative, Boc-(L-Phe-L-Oxd)n-OBn, utilized VCD alongside other techniques to investigate their conformational behavior, suggesting the formation of a PPII-like structure in methanol (B129727) solutions for longer chains. unibo.it
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For peptides, NMR is a primary method for structural elucidation in solution, bypassing the need for crystallization required by techniques like X-ray crystallography. uzh.chnmims.edu Techniques such as 2D COSY and NOESY NMR are used for sequential assignment of amino acid residues and determining through-space correlations, respectively, enabling the determination of peptide sequence and structure. biopchem.education While specific detailed IR and NMR spectra for this compound were not found, these techniques are routinely applied to peptides and amino acids, including phenylalanine and threonine, for structural characterization. uzh.chnmims.edubiopchem.educationacs.orgnih.govpnas.orgrsc.orgpnas.org For instance, NMR has been used to visualize local conformational changes in proteins with specific 15N Phe-labeled forms. nih.gov IR spectroscopy has also been used in conjunction with THz-TDS to study amino acids. mdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy for Secondary Structure Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. unibo.it For peptides and proteins, ECD in the far-UV region (typically 180-260 nm) is highly sensitive to the conformation of the peptide backbone and is widely used to estimate the content of different secondary structures such as alpha-helices, beta-sheets, and random coils. unibo.itnih.govasm.org
In the case of peptides containing aromatic residues like phenylalanine, the near-UV region (250-300 nm) of the ECD spectrum can provide information about the environment and interactions of these aromatic chromophores. unibo.itnih.gov Studies on Phe-rich foldamers have utilized ECD alongside VCD and NMR to investigate their conformational behavior, with ECD spectra suggesting different conformations for shorter versus longer chains and being influenced by the aromatic contributions of phenylalanine residues. unibo.it ECD analysis has also been used to assess the secondary structures of proteins and mutants containing phenylalanine and threonine residues. asm.org
Terahertz (THz) Spectroscopy in Investigating this compound Dynamics and Intermolecular Interactions
Terahertz (THz) spectroscopy operates in the frequency range between microwaves and infrared radiation (typically 0.1-15 THz). mdpi.com This range corresponds to the energy scales of various low-frequency vibrational modes, including collective modes in biomolecules, hydrogen bond vibrations, and lattice vibrations in crystalline solids. mdpi.comnih.govuniroma1.it THz spectroscopy is thus a valuable tool for probing the dynamics and intermolecular interactions in peptides and proteins. mdpi.comnih.govuniroma1.itrsc.orgfrontiersin.org
While specific THz spectroscopic studies focused solely on the this compound dipeptide were not found, research on individual amino acids like phenylalanine and threonine, as well as other peptides, demonstrates the potential of THz spectroscopy in this area. THz spectroscopy can distinguish different amino acids and even isomers based on their unique absorption characteristics in this range. mdpi.comnih.govresearchgate.net Studies on phenylalanine have shown THz absorption peaks and how they are affected by temperature and hydration, indicating sensitivity to crystalline structure and hydrogen bonding. mdpi.comuniroma1.itresearchgate.net THz spectroscopy is recognized for its ability to provide information on protein dynamics, including conformational changes and large-scale deformations involving charge movement. mdpi.com It is also sensitive to crystalline structure and can differentiate enantiomers and polymorphisms. mdpi.com The THz spectral characteristics of peptides reflect their amino acid composition, sequence, intermolecular hydrogen bonds, and crystal structure. uniroma1.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For peptides, UV absorption in the region of 230-300 nm is dominated by the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues. nih.govnih.govbasicmedicalkey.com Phenylalanine has characteristic absorption features in this region, typically around 257 nm, although its molar absorptivity is lower compared to tyrosine and tryptophan. nih.govnih.gov
UV-Vis spectroscopy can be used to detect the presence of aromatic chromophores and, in some cases, provide information about their environment. basicmedicalkey.commsu.edu Changes in the UV-Vis spectrum, such as shifts in absorption maxima or changes in intensity, can indicate changes in the local environment of the aromatic residues due to conformational changes or interactions with other molecules. nih.govbasicmedicalkey.com While UV-Vis spectroscopy of this compound would primarily show the absorption features of the phenylalanine residue, it can serve as a basic tool for quantifying the peptide and potentially observing changes related to the phenylalanine environment. nih.gov
Mass Spectrometry-Based Characterization of this compound and Its Derivatives
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample. It is widely used for the identification, characterization, and quantification of peptides and their derivatives. rsc.orgusp.brnih.govresearchgate.netresearchgate.netsciex.com
For this compound, mass spectrometry can confirm its molecular weight and provide fragmentation patterns that help verify its amino acid sequence. Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are commonly used for peptide analysis. nih.govnih.govsciex.com Tandem mass spectrometry (MS/MS) involves the fragmentation of a precursor ion and analysis of the resulting fragment ions, yielding detailed structural information, including the amino acid sequence. usp.brresearchgate.netpnas.orgnih.gov
Mass spectrometry is also valuable for characterizing derivatives of this compound. For example, studies have used fast-atom bombardment mass spectrometry (FAB-MS) to characterize phosphorylated amino acids like phosphothreonine, which could be relevant if considering phosphorylated this compound derivatives. nih.gov Mass spectrometry has also been used to identify and characterize other peptides containing phenylalanine and threonine residues, such as this compound-Arg-Phe-NH₂. nih.gov The ionization characteristics of amino acids, including phenylalanine and threonine, in techniques like Direct Analysis in Real Time (DART) mass spectrometry have also been investigated. rsc.org Furthermore, mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used in metabolomics studies to identify and quantify dipeptides like this compound in biological samples. sciex.com
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information, including the amino acid sequence of peptides. sc.eduoup.com Unlike standard MS, which primarily provides molecular weight information, MS/MS involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. oup.com This fragmentation pattern can be used to determine the sequence of amino acids within a peptide. oup.commdpi.com
For peptides, fragmentation in MS/MS commonly yields "b" and "y" ions, which are characteristic fragment ions resulting from the cleavage of peptide bonds. The masses of these ions can be used to deduce the amino acid sequence. mdpi.com Tandem mass spectrometry is considered a valuable technique for verifying the sequence of peptides. oup.com Studies on peptide fragmentation have shown that the presence of specific amino acids, such as phenylalanine, can influence the observed fragmentation reactions. core.ac.uk
While direct MS/MS data specifically for this compound was not extensively detailed in the search results, the principles of MS/MS for peptide sequencing are well-established and applicable to dipeptides like this compound. MS/MS analysis has been successfully used for sequencing peptides containing phenylalanine and threonine residues within larger sequences. nih.govresolvemass.ca
Chromatographic Techniques for this compound Purification and Analysis
Chromatographic techniques are widely used for the separation, purification, and analysis of peptides, including dipeptides like this compound. nih.gov These methods leverage differences in the chemical and physical properties of peptides to achieve separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly common and versatile technique for peptide analysis and purification. nih.govtandfonline.comtandfonline.com RP-HPLC separates peptides based primarily on their hydrophobicity. nih.gov The stationary phase in RP-HPLC is non-polar, while the mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile (B52724), often containing an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid. tandfonline.comtandfonline.comfrontiersin.org
RP-HPLC has been applied to the analysis of various peptides, and its effectiveness can be influenced by factors such as the choice of stationary phase, mobile phase composition, and gradient elution profile. tandfonline.comtandfonline.com For peptide detection in RP-HPLC, UV absorbance is commonly used, often at wavelengths between 210-220 nm, which is where the peptide bond absorbs. nih.gov Aromatic amino acids like phenylalanine also absorb in the 250-290 nm range, which can be useful for detection if present in the peptide. nih.gov
RP-HPLC has been used for the purification and analysis of amino acids and peptides in various contexts. frontiersin.orggoogle.comresearchgate.net For example, RP-HPLC has been employed to purify phenylalanine from complex mixtures. google.comresearchgate.net It is also used as a method to assess the purity of peptides. frontiersin.orgraybiotech.com
Studies have utilized RP-HPLC with different columns and mobile phase systems to achieve separation of peptides. tandfonline.comtandfonline.com For instance, a Supelcosil LC-18DB column with a gradient of triethylammonium (B8662869) phosphate (B84403) (TEAP) and acetonitrile has been reported for peptide analysis. tandfonline.comtandfonline.com The use of volatile buffers like TFA in the mobile phase allows for the recovery of peptides by lyophilization. tandfonline.comtandfonline.com
RP-HPLC coupled with mass spectrometry (LC-MS) is a powerful combination for the analysis of amino acids and peptides, providing both separation and identification/quantification capabilities. sigmaaldrich.comuniversiteitleiden.nl
Computational Modeling and Simulation of this compound Conformation and Interactions
Computational methods play a significant role in understanding the structural and dynamic properties of peptides like this compound, as well as their interactions. These methods allow for the exploration of conformational landscapes and the study of molecular behavior at an atomic level.
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes
Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to study the electronic structure and properties of molecules. acs.orgresearchgate.net These methods can be applied to explore the conformational energy landscapes of peptides, identifying stable conformers and their relative energies. acs.orgcdnsciencepub.comunibo.it
Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory, and DFT methods, often using various basis sets and functionals, are employed to optimize molecular geometries and calculate energies. acs.orgresearchgate.net These calculations can provide insights into the preferred three-dimensional arrangements of atoms in a peptide and the energy barriers between different conformations. cdnsciencepub.comunibo.it
Studies using ab initio calculations have been performed on peptide model systems containing phenylalanine to understand backbone-side chain interactions and conformational preferences. cdnsciencepub.com DFT calculations have also been used in conformational analysis of peptides, and the choice of functional and basis set can influence the results. researchgate.netunibo.it These computational approaches are valuable for characterizing the intrinsic conformational properties of peptides in the gas phase or in simplified environments. cdnsciencepub.comunibo.it
Molecular Dynamics Simulations of this compound Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving the equations of motion for each atom. researchgate.netacs.org MD simulations provide a dynamic representation of molecules and can be used to study conformational dynamics, flexibility, and interactions with the surrounding environment, such as solvent molecules. researchgate.netugent.beub.edu
For peptides like this compound, MD simulations can reveal how their conformations change over time in solution, providing insights into their flexibility and the influence of solvent interactions (e.g., hydrogen bonding, electrostatic interactions) on their structure. acs.orgub.edu Explicit solvent models, which include individual solvent molecules in the simulation, are commonly used to represent the biological environment realistically. ub.edu
MD simulations are valuable for understanding the dynamic nature of peptides and their interactions with water and other molecules. researchgate.netub.edu They can help to explore the conformational space accessible to a peptide and identify different structural states. acs.org While specific MD simulation data for this compound as an isolated dipeptide was not found in the search results, MD simulations are widely applied to study the dynamics and interactions of peptides and proteins in solution. researchgate.netacs.orgugent.beunipa.itnih.govfrontiersin.org These simulations can provide complementary information to experimental techniques, helping to interpret spectroscopic data and understand the molecular basis of peptide behavior.
Homology Modeling and Virtual Screening in Dipeptide-Enzyme Interactions
Homology modeling and virtual screening are computational techniques used to predict the three-dimensional structure of a protein and identify potential ligands that can bind to it. This approach is valuable for studying dipeptide-enzyme interactions, especially when experimental structures are unavailable. Homology modeling involves building a 3D model of a target protein based on the known structure of a related protein (template). nih.gov Once a reliable model is generated, virtual screening can be employed to dock a library of small molecules, including dipeptides, into the predicted binding site to estimate their binding affinity and identify potential interactions. pnas.orgmdpi.com
This methodology has been successfully applied to study the specificity of dipeptide epimerases, a group of enzymes in the enolase superfamily. pnas.orgpnas.orgnih.govnih.gov For instance, computational approaches combining homology modeling and virtual screening were used to predict the substrate specificity of dipeptide epimerases from various organisms. pnas.orgpnas.orgnih.gov By docking a library of dipeptides to homology models of these enzymes, researchers could predict which dipeptides were likely to bind and their orientation within the active site. pnas.orgpnas.org These computational predictions were subsequently validated experimentally, confirming the utility of this approach in discovering the diverse specificities of these enzymes. pnas.orgpnas.orgnih.govnih.gov While specific studies focusing solely on this compound's interaction with enzymes using this exact workflow were not prominently found in the search results, the general applicability of homology modeling and virtual screening to dipeptide-enzyme systems, including those involving hydrophobic dipeptides similar to the phenylalanine component of this compound, has been demonstrated. pnas.orgpnas.org
The process typically involves several steps: identifying suitable template structures for homology modeling, aligning the target sequence with the templates, constructing and validating the 3D model, and then performing virtual screening by docking the dipeptide library into the predicted binding site. nih.govsalilab.org Scoring functions are used to rank the docked poses based on predicted binding affinity. salilab.org This allows for the identification of dipeptides with the highest potential for interaction with the enzyme. salilab.org
Structure-Activity Relationship (SAR) Studies through Computational Approaches (e.g., Ala-Scanning)
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. Computational approaches, such as alanine (B10760859) scanning, are powerful tools for conducting SAR studies on peptides and dipeptides like this compound. nih.govresearchgate.netresearchgate.net Alanine scanning is a widely used technique where each amino acid residue in a peptide sequence is systematically replaced by alanine, and the effect of this substitution on activity or binding is measured or predicted. nih.govresearchgate.netresearchgate.netnih.gov Alanine is chosen because its side chain is small and relatively inert, and its substitution typically removes the unique side-chain interactions of the original residue without causing major structural changes to the peptide backbone. nih.gov
While direct computational alanine scanning studies specifically on this compound interacting with a target enzyme were not found, the methodology is broadly applicable to understanding the contribution of individual residues within peptides to their interactions. Studies on other peptides and protein-protein interfaces demonstrate the principles of computational alanine scanning. For example, it has been used to identify critical residues for binding in peptide inhibitors targeting the SARS-CoV-2 spike protein and in analyzing protein-protein interfaces. nih.govnih.govbiorxiv.orgmdpi.combiorxiv.org The approach involves mutating each residue to alanine computationally and calculating the resulting change in binding energy using various force fields and computational methods. nih.govnih.govacs.org
Computational SAR studies, including alanine scanning and other residue scanning techniques, can guide the design of modified dipeptides or peptide mimetics with improved binding affinity, specificity, or other desired properties. researchgate.netmdpi.com By identifying key residues responsible for interaction, researchers can focus on modifying those positions to enhance activity. researchgate.net
Data illustrating the application of computational alanine scanning typically involves tables showing the predicted change in binding energy (ΔΔG) for each alanine substitution. A hypothetical example based on the principles described in the search results for other peptides is shown below:
| Original Residue | Position | Predicted ΔΔG (kcal/mol) | Implication |
| Phe | 1 | +2.5 | Significant contribution to binding |
| Thr | 2 | +0.8 | Moderate contribution to binding |
Note: This table is illustrative and not based on specific computational alanine scanning data for this compound as a dipeptide.
Such data allows researchers to prioritize specific residues for further experimental investigation or chemical modification in the context of SAR studies.
Molecular Mechanisms and Biological Roles of Phenylalanyl Threonine Motifs in Proteins and Peptides
Phe-Thr as a Critical Motif in Signaling Peptides and Hormones
Phenylalanyl-Threonine motifs are found in several important signaling peptides and hormones, where they contribute to receptor binding and biological activity.
Role in Somatostatin (B550006) Family Peptides (e.g., Phe-Trp-Lys-Thr core)
The tetrapeptide sequence Phe-Trp-Lys-Thr is identified as a critical region for the biological activity and receptor recognition of native somatostatins (SSs), corresponding to positions 7-10 in somatostatin-14 (SS-14) oup.commdpi.com. This sequence constitutes a β-turn, which is important for the peptide's conformation and interaction with its receptors oup.comnih.gov. The core residues of SS-14, Phe6-Phe-Trp-Lys-Thr-Phe11, are understood to interact with a ligand binding pocket within the transmembrane domains of somatostatin receptors (SSTRs) oup.com. This pocket is lined with hydrophobic and charged amino acids oup.com. Analogs of somatostatin, such as octreotide, which is a cyclic octapeptide, retain the active core Phe-D-Trp-Lys-Thr, often in a six-member ring formed by a disulfide bridge, demonstrating the importance of this motif for receptor binding mdpi.com. The Phe at position 3 and Thr at position 8 (or Thr(ol) in octreotide) in octreotide-based analogs are particularly interesting structural features, with modifications at these positions leading to analogs with different receptor subtype selectivities and affinities mdpi.com.
Presence in FMRFamide and Related Neuropeptides (e.g., FTRFamide)
FMRFamide (Phe-Met-Arg-Phe-NH2) is the first identified peptide in the RFamide family of neuropeptides, found initially in the mollusc Macrocallista nimbosa oup.com. FMRFamide-related peptides (FaRPs) are found in various invertebrate species and have diverse functions, including modulation of muscle activity and synaptic transmission oup.comnih.gov. The core structure of FaRPs often shows only small changes in the tetrapeptide core, while the N-terminal region can vary oup.com. FTRFamide (this compound-Arg-Phe-NH2) is one such related peptide that has been isolated from polychaetes oup.comarxiv.orgpsu.edu. The presence of the this compound sequence at the N-terminus of the core RFamide motif in FTRFamide highlights its inclusion within this family of signaling molecules, suggesting a potential role in the specific biological activities or receptor interactions of this particular neuropeptide.
Contribution to Adipokinetic Hormone (AKH) Family Peptides
Adipokinetic hormones (AKHs) are a family of peptide hormones found in insects that regulate energy metabolism, primarily mobilizing lipids and carbohydrates nih.gov. AKHs are typically short peptides, often containing a pyroglutamate (B8496135) residue at the N-terminus and an amidated C-terminus nih.gov. The sequence of Adipokinetic hormone I from Locusta migratoria is pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2, which contains a this compound sequence at positions 4-5 nih.gov. Another AKH, from Tabanus atratus, is listed with CID 142338 and is related to Manduca sexta adipokinetic hormone chem960.com. While the precise function of the this compound motif within AKH peptides is not explicitly detailed in the provided search results, its conserved presence in some AKH family members suggests it contributes to the peptide's structure, stability, or interaction with its receptor, crucial for its metabolic signaling role.
Inter-Residue Interactions Involving Phenylalanine and Threonine in Protein Structures
Hydrophobic Interactions and Phenylalanine Packing in Transmembrane Helices and Protein Cores
Hydrophobic interactions are a major driving force for the insertion and folding of proteins, especially in the context of membrane proteins researchgate.netnih.gov. Transmembrane (TM) helices, which are common structural elements in integral membrane proteins, are often rich in hydrophobic amino acids like Phenylalanine researchgate.netpnas.org. The packing of these hydrophobic residues within the protein core and at helix-helix interfaces is crucial for the stability and structure of membrane proteins pnas.orgpnas.org. While Phenylalanine is a large hydrophobic residue, Threonine is a smaller amino acid with a hydroxyl group, classifying it as slightly polar researchgate.net. In transmembrane helices, smaller amino acids like Glycine, Serine, and Threonine are more prevalent compared to longer-chain polar residues researchgate.net. The tight packing observed in membrane proteins, particularly at TM helix-helix interfaces, involves small hydrophobic amino acids (Glycine and Alanine) and small hydroxyl-containing amino acids (Serine and Threonine) pnas.org. This suggests that while Phenylalanine contributes significantly through hydrophobic packing, Threonine's smaller size and hydroxyl group can also play a role in optimizing packing and potentially forming specific interactions within the hydrophobic environment of the membrane bilayer or protein core. Studies on the interaction of Phenylalanine with model membranes indicate that the insertion of hydrophobic phenyl groups perturbs the membrane and can facilitate insertion researchgate.net. The interplay between the bulky hydrophobic phenyl group of Phenylalanine and the smaller, slightly polar side chain of Threonine can influence local packing arrangements and interactions within protein structures, particularly in hydrophobic or amphipathic regions.
Conformational Determinants of this compound Containing Sequences
Formation of Beta-Turns and Other Secondary Structural Elements
Beta-turns are common secondary structural elements in proteins that cause a reversal in the direction of the polypeptide chain. They typically involve four amino acid residues and are often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. acs.org While specific consensus sequences for beta-turns exist, some turn structures can involve aromatic residues like Phenylalanine. nih.gov Amino acids like Threonine and Phenylalanine have also been noted to prefer strand conformations in certain protein structures. benthamopen.combenthamopenarchives.compressbooks.pub The local sequence context surrounding the this compound motif, along with these intrinsic preferences, can influence its propensity to form specific secondary structures like beta-turns or contribute to beta-sheets.
Enzymatic Recognition and Processing of this compound Containing Substrates
Amino acid sequences and motifs serve as recognition signals for various enzymes, including proteases and kinases.
Proteases are enzymes that cleave peptide bonds. Their specificity is often determined by the amino acid sequence surrounding the cleavage site. Some proteases exhibit specificity for hydrophobic or aromatic residues like Phenylalanine at certain positions within the cleavage site. expasy.orgbeilstein-journals.org For instance, pepsin preferentially cleaves at Phenylalanine residues in specific positions. expasy.orgbeilstein-journals.org
Kinases are enzymes that catalyze the phosphorylation of proteins, typically at the hydroxyl groups of Serine, Threonine, or Tyrosine residues. thermofisher.comwikipedia.orgmdpi.com Threonine is a known phosphorylation site, and its phosphorylation can significantly alter protein function and signaling. thermofisher.comwikipedia.orgmolbiolcell.orgdtu.dk While the recognition sequence for kinases varies, the presence of a Threonine residue within a specific sequence context, potentially including a neighboring Phenylalanine, can determine whether it is a substrate for a particular kinase. mdpi.com
Furthermore, specific enzymes like sortases recognize and cleave defined motifs in proteins. For example, the LPXTG motif (where X can be any amino acid) is recognized by sortases, which cleave the peptide bond between the Threonine and Glycine residues. researchgate.net This demonstrates that motifs containing Threonine can be specific targets for enzymatic processing. Phenylalanine-tRNA synthetase is an enzyme responsible for recognizing Phenylalanine and attaching it to its corresponding tRNA. oup.com
Specificity of Proteases for Phe or Thr Cleavage Sites
Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Their specificity is determined by the amino acid residues surrounding the cleavage site, often denoted using the P-P' nomenclature, where P residues are N-terminal and P' residues are C-terminal to the scissile bond. While the direct specificity of proteases for a this compound dipeptide bond (i.e., cleavage occurring specifically between Phe and Thr) is not extensively detailed in the provided search results, the specificity of proteases for cleavage sites involving either Phenylalanine (Phe) or Threonine (Thr) individually is documented.
Some proteases exhibit a preference for cleaving after specific amino acids. For instance, Chymotrypsin preferentially cleaves after aromatic residues like Tryptophan, Tyrosine, and Phenylalanine at the P1 position, although this specificity can be affected by residues at the P1' position. expasy.org Pepsin also shows a preference for Phenylalanine, Tyrosine, Tryptophan, and Leucine at either the P1 or P1' position. expasy.org Cathepsin B, a cysteine protease, demonstrates a partial preference for phenylalanine at the P1' position, which often coincides with aromatic residues in the P2 position. acs.orgnih.gov
Conversely, Threonine can also be found at protease cleavage sites, though its role in determining specificity appears less prominent than that of aromatic or large hydrophobic residues for some well-characterized proteases like Chymotrypsin or Pepsin. However, studies on signal peptidases indicate that Threonine can be present at specific positions within recognition sequences. sfu.ca For example, in the context of signal peptide processing, the amino acids at the -1 and -3 positions relative to the cleavage site are crucial. While Phenylalanine is generally not found at the -1 or -3 positions in bacterial signal peptides, Threonine can be present at the -1 position, alongside Alanine (B10760859), Glycine, Serine, and Cysteine. sfu.ca
The presence of Phe or Thr within a peptide sequence can therefore influence its susceptibility to proteolytic degradation, depending on the specific protease involved and the position of these residues relative to potential cleavage sites.
Dipeptide Epimerase Activity on Phe-containing Substrates
Dipeptide epimerases are enzymes that catalyze the epimerization of one of the amino acid residues within a dipeptide, converting an L-amino acid to its D-isomer or vice versa. Research has identified dipeptide epimerases that act on substrates containing Phenylalanine.
Studies on enzymes within the enolase superfamily, homologous to characterized L-Ala-D/L-Glu epimerases, have revealed novel specificities. nih.govnih.govproteopedia.org For instance, a protein from Thermotoga maritima was predicted and experimentally confirmed to possess epimerase activity towards dipeptides containing Alanine in the first position and aromatic amino acids, including Phenylalanine, in the second (epimerized) position. nih.govnih.gov Specifically, L-Ala-L-Phe was shown to be epimerized by this enzyme. nih.govnih.gov
Experimental screening of dipeptide libraries has further supported these findings, indicating that for Gly-Xxx, Ala-Xxx, and Thr-Xxx libraries, the best substrates for certain dipeptide epimerases had Phenylalanine, Tyrosine, or Tryptophan in the epimerized position. nih.gov This suggests that dipeptide epimerases can act on Phe-containing dipeptides, and the presence of Threonine at the N-terminal position of a dipeptide can influence the epimerase's activity towards a C-terminal Phenylalanine.
These findings highlight a potential enzymatic pathway for the modification of Phe-containing dipeptides, including potentially this compound, although specific epimerase activity directly on this compound was not explicitly detailed in the provided results.
Signal Peptidase Recognition Sequences (e.g., Gly-Phe-Thr)
Signal peptidases are enzymes responsible for cleaving signal peptides from the N-terminus of precursor proteins, a crucial step in protein translocation across membranes. These enzymes recognize specific sequences within the signal peptide.
One notable signal peptidase recognition sequence that includes Phenylalanine and Threonine is the consensus sequence for prepilin signal peptidases (SPIV): Gly-Phe-Thr-Leu-Ile-Glu. researchgate.netresearchgate.net In this sequence, cleavage occurs between the Gly and Phe residues. researchgate.netresearchgate.net This specific motif, or variations of it, can be recognized by SPIV enzymes, leading to the processing of type IV pilins and related pseudopilins. researchgate.netresearchgate.net
The presence of the Gly-Phe-Thr motif within a protein's signal peptide can therefore serve as a signal for cleavage by specific signal peptidases, influencing the mature form and localization of the protein. While this specific example highlights the motif Gly-Phe-Thr, it underscores the principle that Phe and Thr residues, in specific sequence contexts, can be critical determinants of signal peptidase recognition and cleavage.
Biosynthetic and Degradative Pathways of this compound Precursors and Components
The dipeptide this compound is composed of the amino acids Phenylalanine and Threonine. Understanding the metabolic pathways of these individual amino acids is essential for comprehending the potential biosynthesis and degradation of this compound.
Phenylalanine and Threonine Catabolism and Anabolism
Phenylalanine is an aromatic amino acid that is essential in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. foodunfolded.com The primary metabolic pathway for phenylalanine in mammals is its conversion to tyrosine, catalyzed by phenylalanine hydroxylase. davuniversity.orgpharmaguideline.compathbank.org This is an irreversible reaction requiring tetrahydrobiopterin (B1682763) as a cofactor. davuniversity.orgpharmaguideline.com Tyrosine is then further metabolized. davuniversity.orgpharmaguideline.com Phenylalanine can also be converted to phenylpyruvate, which can then enter other pathways. pathbank.org
Threonine is another essential amino acid in humans. foodunfolded.comwikipedia.org Threonine metabolism can proceed via several pathways. In many animals, threonine is converted to pyruvate (B1213749) via threonine dehydrogenase. wikipedia.orgcreative-proteomics.comontosight.ai However, in humans, the gene for threonine dehydrogenase is an inactive pseudogene, and the primary pathway for threonine catabolism involves its conversion to α-ketobutyrate, catalyzed by serine dehydratase/threonine deaminase. wikipedia.orgcreative-proteomics.comontosight.aireactome.org α-Ketobutyrate can then be further metabolized. creative-proteomics.com Threonine can also be O-phosphorylated by a kinase. wikipedia.org
Anabolism of Phenylalanine and Threonine occurs in plants and microorganisms. In these organisms, threonine is synthesized from aspartic acid through a series of enzymatic steps involving intermediates such as α-aspartyl-semialdehyde and homoserine. wikipedia.orgnewworldencyclopedia.org Phenylalanine is synthesized via the shikimate pathway.
The availability of free Phenylalanine and Threonine, regulated by their respective catabolic and anabolic pathways, would influence the potential formation of the this compound dipeptide.
Pathways Affecting this compound Turnover in Biological Systems
The turnover of the this compound dipeptide in biological systems would be influenced by mechanisms of its formation and degradation. While the direct enzymatic synthesis of this compound from free Phenylalanine and Threonine is not a widely documented process in protein synthesis (where amino acids are added to growing polypeptide chains), dipeptides can be formed through various mechanisms, including partial protein hydrolysis or specific enzymatic reactions.
Degradation of this compound would primarily occur through the action of peptidases or proteases that cleave the peptide bond between Phenylalanine and Threonine. The specificity of these enzymes, as discussed in Section 4.4.1, would dictate the rate and extent of this compound breakdown.
Furthermore, the metabolic fates of the constituent amino acids, Phenylalanine and Threonine, after the dipeptide is cleaved would follow their respective catabolic pathways. For example, free Phenylalanine released from this compound could be converted to tyrosine or enter other metabolic routes. davuniversity.orgpharmaguideline.compathbank.org Free Threonine could be converted to α-ketobutyrate or participate in other metabolic processes. wikipedia.orgcreative-proteomics.comontosight.aireactome.org
Advanced Research Applications and Future Directions for Phenylalanyl Threonine
Design and Development of Phe-Thr Based Peptide Therapeutics and Probes
Peptides offer advantages as therapeutic agents due to their high specificity and affinity for targets, and minimal side effects. nih.gov However, challenges such as poor membrane permeability and stability need to be addressed for their successful development. nih.gov Research into this compound-based peptides focuses on leveraging the properties of these amino acids to design novel therapeutics and probes.
Specific peptide sequences containing this compound have been investigated for their potential therapeutic applications. For instance, a sequence including Thr-Phe-Thr has been identified as part of an ultra-short glucagon-like peptide-1 receptor (GLP-1R) agonist, studied for its structure-activity relationships. mdpi.com Modifications within such sequences, including substitutions at the Phe and Thr positions, can significantly impact peptide potency and activity. mdpi.com
Peptide-based fluorescent probes are valuable tools in biological research for applications such as bioimaging, disease diagnostics, drug delivery, and biosensing. qyaobio.com These probes can be designed to target specific biomolecules or cellular components. qyaobio.combeilstein-journals.org Peptides containing Trp-Thr-Lys sequences have been used in the development of peptide beacons for detecting double-stranded DNA, where the fluorescence signal changes upon binding. qyaobio.combeilstein-journals.org While this specific example involves Tryptophan, it illustrates how sequences incorporating Threonine, alongside aromatic residues like Phenylalanine, can be utilized in designing responsive probes.
Modulating Protein-Protein Interactions via this compound Hotspots
Protein-protein interactions (PPIs) are fundamental to numerous biological processes and represent significant targets for drug discovery. nih.govresearchgate.netnih.gov Specific residues within protein interfaces, known as "hot spots," contribute disproportionately to the binding energy and stability of protein complexes. nih.govresearchgate.netbiorxiv.org Targeting these hot spots with small molecules or peptides can modulate PPIs. nih.govresearchgate.net
Phenylalanine is recognized as one of the amino acids, along with Tryptophan and Methionine, that are frequently found in protein-protein interaction hot spots. biorxiv.orgsci-hub.se These residues are important for stabilizing interactions, and targeting them can effectively modulate protein functions. sci-hub.se While Threonine is generally considered a less preferred hot spot residue, it can contribute to interactions through hydrogen bonding and its beta-branched side chain. biorxiv.org The presence of Phe and Thr residues within interaction interfaces or in peptides designed to mimic these interfaces suggests a potential role for this compound sequences in modulating PPIs. Computational and experimental studies are employed to characterize these hot spots and inform the design of molecules that can disrupt or enhance specific protein interactions. nih.govresearchgate.netbiorxiv.org
Engineering Peptides with Enhanced Bioactivity and Specificity through this compound Modifications
Chemical modifications of peptides are widely used to enhance their stability, solubility, bioactivity, and specificity for particular applications. abyntek.com Incorporating non-natural amino acids, cyclization, and other structural alterations can significantly improve the therapeutic profile of peptides. nih.govabyntek.commdpi.comnih.gov
Modifications involving Phenylalanine and Threonine residues within peptides can be employed to fine-tune their properties. For instance, substitutions at the Phe position in GLP-1 receptor agonists have shown significant effects on potency. mdpi.com The introduction of specific modifications at or near Phe and Thr residues can influence the peptide's conformation, which is a primary determinant of bioactivity and bioavailability. nih.gov Strategies such as incorporating D-amino acids, N-methylation, or cyclization can constrain peptide conformation and enhance receptor binding affinity and metabolic stability. nih.govmdpi.comnih.govacs.org While general peptide modification strategies are well-established, specific approaches leveraging the unique characteristics of Phe and Thr residues are explored to engineer peptides with desired biological profiles. abyntek.com
Protein Engineering Applications Utilizing this compound
Protein engineering aims to modify protein structure and function for various applications, including enhancing enzyme activity, improving stability, and altering substrate specificity. researchgate.netannualreviews.org The strategic incorporation or modification of specific amino acid residues, such as Phenylalanine and Threonine, plays a crucial role in these efforts.
Enhancing Protein Stability and Activity through Directed Mutagenesis at Phe/Thr Sites
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes in proteins to study their impact on structure and function. researchgate.netannualreviews.orgnih.gov By altering residues at specific positions, researchers can engineer proteins with improved properties. researchgate.netannualreviews.org
Studies have shown that mutations at specific sites can significantly affect protein stability and catalytic activity. For example, introducing different amino acids, including Threonine and Phenylalanine, at a specific position in subtilisin E, an alkaline serine protease, demonstrated that the type of amino acid at this site influences enzyme activity. nih.gov While not always leading to enhanced activity, such studies highlight the importance of Phe and Thr positions in maintaining or modulating protein function. nih.govmdpi.com Directed mutagenesis at key amino acid residues, potentially including Phe and Thr, within the catalytic pocket or structural core of enzymes has been shown to increase catalytic activity and thermal stability. mdpi.com The contribution of Phe and Thr residues to protein stability can be related to their involvement in hydrophobic interactions (Phenylalanine) and hydrogen bonding (Threonine), as well as their influence on local protein conformation. researchgate.net
Bioconjugation Strategies Incorporating this compound
Bioconjugation techniques involve the covalent linking of biomolecules, such as peptides and proteins, to other molecules, including labels, drugs, or solid supports. j-morphology.commdpi.com These strategies are essential for developing targeted therapeutics, diagnostic agents, and biomaterials. j-morphology.comnih.gov
While traditional bioconjugation methods often target common reactive residues like cysteine and lysine, there is growing interest in developing strategies for modifying other amino acids. mdpi.comd-nb.info Modifying serine and threonine residues typically requires specific chemical conditions. d-nb.info Research is ongoing to develop mild and biocompatible bioconjugation methods that can target specific amino acid residues, potentially including Threonine, without compromising the protein's structure or function. nih.govd-nb.info The incorporation of this compound sequences within peptides or proteins can potentially offer unique handles for site-specific bioconjugation, depending on the developed chemical methodologies that can selectively react with the side chains of Phenylalanine or Threonine under controlled conditions. nih.gov
Investigating Molecular Recognition Mechanisms with this compound-containing Systems
Molecular recognition, the specific interaction between molecules, is central to biological processes. beilstein-journals.org Understanding these mechanisms at the molecular level is crucial for rational drug design and the development of biosensors and diagnostic tools. qyaobio.combeilstein-journals.org
This compound-containing peptides and systems can serve as valuable tools for investigating molecular recognition. The aromatic ring of Phenylalanine can participate in pi-pi interactions and hydrophobic contacts, while the hydroxyl group of Threonine can act as a hydrogen bond donor or acceptor. These properties contribute to the specific binding events between peptides and their targets, such as receptors, enzymes, or other biomolecules. mdpi.com Peptide-based probes incorporating specific amino acid sequences are utilized to study molecular interactions in living systems. qyaobio.com While examples often highlight other amino acids like Tryptophan or Lysine in fluorescent probes for molecular recognition, the principles apply to any amino acid sequence designed to interact specifically with a target. qyaobio.combeilstein-journals.org The study of self-assembling dipeptides, including those containing Phenylalanine, provides insights into the non-covalent interactions that drive molecular recognition and ordered structure formation. frontiersin.orgresearchgate.netmdpi.com Investigating the interaction of this compound-containing peptides with various targets using techniques like fluorescence spectroscopy, binding assays, and structural studies can elucidate the molecular basis of their recognition.
Host-Guest Chemistry with Synthetic Receptors and this compound Motifs
Research into host-guest chemistry involving synthetic receptors has explored the recognition and binding of various molecules, including amino acids and peptides beilstein-journals.orgmdpi.com. Synthetic receptors, such as cucurbiturils and macrocycles, have been developed to selectively bind organic ammonium (B1175870) ions and amino acids in solution beilstein-journals.orgmdpi.comacs.orgacs.org. Studies have shown that synthetic receptors can exhibit strong binding affinities for aromatic amino acids like phenylalanine acs.orgacs.orgmdpi.com. For instance, cucurbit flybase.orguril has demonstrated strong complex formation with the zwitterionic dipeptide Phe-Gly, showing significantly higher affinity compared to its isomer Gly-Phe acs.org. This suggests that the sequence and the presence of aromatic residues play a crucial role in the recognition by these synthetic hosts acs.org.
While direct studies focusing specifically on this compound in host-guest chemistry with synthetic receptors are less extensively documented in the provided search results, the principles observed with related dipeptides like Phe-Gly and the recognition of phenylalanine and threonine individually by synthetic receptors indicate potential avenues. Synthetic receptors with cavities or binding sites designed to accommodate the structural features of this compound, including its aromatic phenyl group and the hydroxyl group on the threonine residue, could be explored for selective binding and recognition. The development of pseudopeptidic cages has also shown the ability to recognize specific peptide sequences containing aromatic amino acids csic.es.
The binding interactions in such host-guest systems are typically a combination of non-covalent forces, including hydrophobic effects, electrostatic interactions, and hydrogen bonding beilstein-journals.orgmdpi.comrsc.org. The strength and selectivity of binding are influenced by the complementarity of the host cavity and the guest molecule mdpi.com. Further research could investigate the specific binding modes and affinities of this compound with various synthetic receptors, potentially leading to applications in separation, sensing, or delivery systems.
Role of this compound in Pathological Protein Aggregation (e.g., Amyloid Formation)
Pathological protein aggregation, particularly the formation of amyloid fibrils, is a hallmark of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as type 2 diabetes nih.govmdpi.com. Amyloid formation involves the self-assembly of proteins or peptides into ordered fibrillar structures nih.govnih.gov.
Phenylalanine has been shown to play a direct role in triggering protein aggregation and amyloid formation nih.govnih.gov. Elevated concentrations of phenylalanine can lead to the formation of phenylalanine fibrils, which can then induce the aggregation of other proteins nih.gov. This intrinsic property of phenylalanine is considered relevant to conditions like phenylketonuria (PKU), where high levels of phenylalanine are present and amyloid-like aggregation has been implicated in pathogenesis nih.govnih.govebbabiotech.com. Phenylalanine fibrils exhibit characteristics similar to conventional amyloid, such as binding to specific dyes and cytotoxicity nih.govnih.gov.
While the role of phenylalanine in aggregation is established, the specific contribution of the this compound dipeptide to pathological protein aggregation requires further exploration. Dipeptides, in general, can undergo molecular self-assembly and form hydrogels through noncovalent interactions acs.org. The self-assembly and aggregation properties of dipeptides are influenced by their amino acid sequence and the surrounding environment rsc.orgunits.it. Studies on aromatic dipeptides, such as Phe-Phe, have provided insights into the types of interactions (hydrophobic, π-π stacking, electrostatic) that drive their self-assembly and can be involved in amyloid fibril formation rsc.orgunits.itresearchgate.net.
The presence of both a hydrophobic aromatic residue (phenylalanine) and a polar residue with a hydroxyl group (threonine) in the this compound dipeptide suggests that it could potentially participate in or influence protein aggregation processes through a combination of hydrophobic and hydrogen bonding interactions. Investigating the self-assembly properties of this compound and its potential to cross-seed or co-aggregate with amyloidogenic proteins could provide valuable insights into its role in pathological conditions.
Methodological Advances in this compound Research
Development of Novel Analytical Techniques for Dipeptide Characterization
The accurate identification and quantification of dipeptides like this compound in various biological and synthetic samples are crucial for understanding their roles and properties. Advances in analytical techniques have significantly improved the ability to characterize dipeptides.
Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the analysis of peptides and amino acids mdpi.comtandfonline.com. LC-MS/MS allows for the separation of complex mixtures and the sensitive and specific detection of individual dipeptides based on their mass-to-charge ratio and fragmentation patterns mdpi.comtandfonline.com. This technique has been applied to the simultaneous analysis of various cyclic dipeptides in different matrices tandfonline.com.
Other analytical techniques relevant to dipeptide characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) mdpi.comacs.org. NMR can provide detailed structural information and insights into the interactions of dipeptides in solution, including host-guest interactions with synthetic receptors mdpi.comacs.org. MS can confirm the presence and mass of dipeptides and has been used to study noncovalent complexes mdpi.comacs.org.
Specific methods for chiral analysis are also important, as amino acids and dipeptides can exist as different stereoisomers mdpi.com. Techniques like 2D-HPLC with chiral stationary phases or derivatization methods coupled with mass spectrometry enable the separation and quantification of enantiomers mdpi.com.
The development of novel analytical techniques continues to enhance the sensitivity, selectivity, and throughput of dipeptide analysis, facilitating research into their occurrence, metabolism, and interactions.
Advancements in Computational Predictive Models for this compound Interactions
Computational methods play an increasingly important role in understanding and predicting molecular interactions involving peptides and proteins nih.govmdpi.com. Advancements in computational predictive models can provide valuable insights into the behavior and interactions of dipeptides like this compound.
Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations are used to model the interactions between small molecules (including peptides) and proteins or synthetic receptors nih.govacs.org. These methods can help predict binding affinities, identify key interaction sites, and elucidate the dynamic behavior of molecular complexes nih.govacs.org.
For instance, computational studies have been employed to investigate the interactions of phenylalanine derivatives with enzymes like human tyrosinase, combining docking, molecular dynamics, and free energy calculations with experimental data nih.gov. Similarly, induced-fit docking has been used to study the interaction of drug-phenylalanine conjugates with transporters acs.org.
Computational models are also being developed and refined for predicting protein-protein interactions and the effects of amino acid sequences on protein structure and function nih.govmdpi.com. Deep learning approaches are being explored for protein-protein interaction prediction, utilizing protein sequence information mdpi.com.
Applying and further developing these computational predictive models specifically for this compound could enable researchers to predict its interactions with biological targets, synthetic receptors, or other molecules. This could help in understanding its potential roles in biological pathways, designing molecules that interact with this compound, or predicting its aggregation propensity.
Emerging Research Avenues for this compound in Biological Systems
Emerging research suggests that dipeptides, including proteinogenic dipeptides, are not merely products of protein degradation but may also serve as important small-molecule regulators in biological systems researchgate.netnih.gov. Their levels can respond to environmental changes, and they may have dipeptide-specific functions researchgate.net.
Studies in plants, for example, indicate that dipeptides can play a pivotal role in nitrogen distribution and as regulators of plant metabolism, including responses to abiotic stress researchgate.net. Dipeptides have been found in root exudates and can be transported within the plant researchgate.net. Some dipeptides have also been associated with increased autophagy transcripts or displayed altered levels in autophagy mutants, suggesting a link to cellular degradation processes nih.gov.
Furthermore, dipeptides have been found in protein complexes, potentially affecting the activity of their protein partners researchgate.net. Supplementation with dipeptides has been shown to lead to cellular phenotypes, such as changes in plant growth and stress tolerance researchgate.net.
While the specific emerging roles of this compound in biological systems require more targeted research, the broader understanding of dipeptides as signaling molecules and metabolic regulators opens up several potential avenues. Given that this compound is a proteinogenic dipeptide nih.govebi.ac.uk, it is plausible that it could be involved in similar regulatory or metabolic processes observed for other dipeptides.
Future research could focus on:
Investigating the presence and levels of this compound in various biological tissues and fluids under different physiological and pathological conditions.
Exploring whether specific transporters exist for this compound.
Identifying potential protein targets or pathways modulated by this compound.
Studying the effects of exogenous this compound administration on cellular processes or organismal phenotypes.
Analyzing the enzymatic pathways involved in the synthesis and degradation of this compound in specific biological contexts.
These emerging research avenues highlight the potential for this compound to have functions beyond being simply a building block for proteins, suggesting a more active role in biological regulation and metabolism.
Q & A
Basic: How is Phe-Thr synthesized and characterized in laboratory settings?
Methodological Answer :
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Post-synthesis, purification is achieved through reverse-phase HPLC , with characterization via mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. Purity assessment should include analytical HPLC and amino acid analysis .
Basic: What spectroscopic methods are most effective for analyzing this compound’s secondary structure?
Methodological Answer :
Circular dichroism (CD) spectroscopy is ideal for detecting α-helical or β-sheet conformations in solution. Fourier-transform infrared (FTIR) spectroscopy can identify amide I and II bands to infer hydrogen-bonding patterns. For crystalline samples, X-ray crystallography provides atomic-resolution structural data .
Basic: What are the common challenges in maintaining the stability of this compound during experiments?
Methodological Answer :
Stability issues arise from hydrolysis, oxidation, or aggregation. Use lyophilization for long-term storage, buffered solutions at pH 4–6 to minimize degradation, and low-temperature storage (−20°C or −80°C). Monitor stability via periodic HPLC and MS analysis .
Advanced: How can molecular dynamics (MD) simulations be applied to study this compound’s conformational dynamics?
Methodological Answer :
MD simulations require force fields (e.g., AMBER, CHARMM) parameterized for peptides. Run simulations in explicit solvent models (e.g., TIP3P water) for 100+ ns. Validate against experimental data (NMR, CD) to ensure accuracy. Analyze trajectories using tools like GROMACS or VMD for hydrogen bonding and solvent accessibility .
Advanced: What methodologies resolve contradictory data in this compound’s thermodynamic studies?
Methodological Answer :
Address contradictions by cross-validating techniques : compare isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) for binding affinities. Use meta-analysis to reconcile discrepancies across studies, ensuring consistent buffer conditions and temperature controls .
Advanced: How do post-translational modifications (PTMs) of this compound influence its functional characterization?
Methodological Answer :
For phosphorylation studies, employ phospho-specific antibodies or mass spectrometry-based phosphoproteomics . Use site-directed mutagenesis to assess functional impacts. PTM localization requires tandem MS/MS with collision-induced dissociation (CID) .
Advanced: What statistical approaches suit high-throughput data analysis in this compound omics studies?
Methodological Answer :
Apply multivariate analysis (PCA, PLS-DA) to reduce dimensionality. For differential expression, use Bayesian models or ANOVA with false discovery rate (FDR) correction . Machine learning (e.g., random forests) can identify biomarkers linked to this compound interactions .
Basic: What solvents are optimal for this compound solubility studies?
Methodological Answer :
Test polar aprotic solvents (DMSO, DMF) for initial solubilization. For aqueous solutions, use buffers with chaotropes (urea) or cosolvents (glycerol) . Measure solubility via nephelometry or UV-Vis spectroscopy at 280 nm .
Advanced: How to design experiments investigating this compound’s role in enzymatic processes?
Methodological Answer :
Use enzyme kinetics assays (Michaelis-Menten) with this compound as a substrate or inhibitor. Pair with mutagenesis (e.g., alanine scanning) to identify critical residues. Validate via HPLC-based product quantification or fluorescence quenching assays .
Advanced: What are best practices for ensuring reproducibility in this compound protocols?
Methodological Answer :
Document exact molar ratios, reaction times, and purification gradients . Share raw data (HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo). Include positive/negative controls and validate findings across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
